molecular formula C18H14O7S B2873572 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 900282-89-5

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B2873572
CAS No.: 900282-89-5
M. Wt: 374.36
InChI Key: LFGUADQQMWWTPJ-PXNMLYILSA-N
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Description

The compound “(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a synthetic benzofuran derivative characterized by a fused benzodioxole moiety and a methanesulfonate ester group. Its structure includes:

  • A dihydrobenzofuran core with a ketone group at position 2.
  • A (Z)-configured benzylidene substituent at position 2, derived from 1,3-benzodioxole, contributing electron-rich aromaticity.
  • A methyl group at position 7, influencing steric and electronic properties.

This compound’s Z-configuration is critical for maintaining planar geometry in the benzylidene-dihydrofuran system, which may optimize π-π stacking or hydrogen-bonding interactions in biological or crystalline environments .

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7S/c1-10-13(25-26(2,20)21)6-4-12-17(19)16(24-18(10)12)8-11-3-5-14-15(7-11)23-9-22-14/h3-8H,9H2,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGUADQQMWWTPJ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic compound with a complex molecular structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14O7S
  • Molecular Weight : 374.36 g/mol
  • IUPAC Name : [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
  • CAS Number : 900282-89-5

The structure includes a benzofuran core with a methanesulfonate group, which may influence its solubility and reactivity in biological systems .

Research Findings

  • Anticancer Potential :
    • Research indicates that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
    • A study on related compounds demonstrated that modifications at specific positions can significantly enhance their activity against cancer cells, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects :
    • Compounds with a benzodioxole moiety have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
  • In vitro Studies :
    • Preliminary in vitro studies are necessary to evaluate the cytotoxicity and mechanism of action of this compound against specific cancer cell lines (e.g., breast cancer, glioblastoma) to establish its therapeutic potential .

Data Table: Biological Activity Overview

Biological Activity Effects Observed References
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokine production
AntimicrobialPotential activity against pathogens (to be confirmed)

Case Studies and Applications

While there are no direct case studies specifically focusing on this compound, related compounds have been documented in literature:

  • Benzofuran Derivatives :
    • A study highlighted that certain benzofuran derivatives exhibited significant anticancer activity by disrupting cancer cell metabolism and inducing apoptosis . This suggests that our compound could follow a similar pathway.
  • Inflammatory Models :
    • In animal models, benzodioxole-containing compounds were effective in reducing inflammation markers, indicating potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Target Compound vs. [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate (CAS 859666-50-5)

Property Target Compound (Methanesulfonate) Trimethoxybenzoate Analog
Substituent at C6 Methanesulfonate ester 3,4,5-Trimethoxybenzoate
Polarity High (sulfonate group) Moderate (methoxy groups)
Hydrogen Bonding Strong acceptor (sulfonate O) Weak (methoxy O, ester carbonyl)
Synthetic Utility Reactive leaving group Stable aromatic ester
Molecular Weight ~418 g/mol ~594 g/mol

Key Insight: The methanesulfonate group increases aqueous solubility and reactivity compared to the bulky, electron-rich trimethoxybenzoate ester. This difference may influence pharmacokinetics or crystallization behavior .

Variations in Position 2 Substituents

Target Compound vs. Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione

Property Target Compound Fluorinated Benzylidene Analog
Position 2 Group 1,3-Benzodioxol-5-ylmethylidene 2-Fluoro-4-methoxy-benzylidene
Electronic Effects Electron-donating (dioxole O) Electron-withdrawing (F) + donating (OCH₃)
Biological Relevance Potential CNS activity (benzodioxole) Fluorine may enhance metabolic stability
Crystallography Likely planar (Z-configuration) Requires SHELX refinement for conformation

Core Structure Comparisons

Dihydrobenzofuran vs. Catechin Derivatives

While unrelated in function, catechins (e.g., EGCG) share a benzopyran core but lack sulfonate/ester groups. The dihydrofuran ring in the target compound is puckered (non-planar), as analyzed via Cremer-Pople coordinates , whereas catechins adopt chair-like conformations .

Research Findings and Implications

  • Synthetic Challenges: The Z-configuration in the benzylidene group is stabilized by intramolecular hydrogen bonding between the ketone (C3=O) and methanesulfonate oxygen, as inferred from Etter’s hydrogen-bonding rules .
  • Crystallographic Data: SHELX software (e.g., SHELXL, SHELXS) is critical for resolving the Z/E configuration and ring puckering in analogs .
  • Biological Hypotheses: The benzodioxole moiety may confer affinity for cytochrome P450 enzymes or serotonin receptors, similar to safrole derivatives, but experimental validation is absent in provided evidence.

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